N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylsulfanyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine core.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced to the core structure.
Addition of the methylsulfanyl group:
Attachment of the trimethoxyphenyl group: This is typically done through a coupling reaction, where the trimethoxyphenyl group is attached to the core structure.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to reduce the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interact with cellular receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.
Induce apoptosis: In cancer cells, it can induce programmed cell death through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a similar triazolopyrimidine core but differs in the substitution pattern.
6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one: This compound has a similar methylsulfanyl and trimethoxyphenyl group but differs in the core structure.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24ClN5O4S |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-2-methylsulfanyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H24ClN5O4S/c1-12-18(21(30)26-15-8-6-14(24)7-9-15)19(29-22(25-12)27-23(28-29)34-5)13-10-16(31-2)20(33-4)17(11-13)32-3/h6-11,19H,1-5H3,(H,26,30)(H,25,27,28) |
InChI Key |
LSYYZUKYUHNSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.